3-cyano-1-methylpyridin-1-ium iodide CAS number 1004-16-6 properties
3-cyano-1-methylpyridin-1-ium iodide CAS number 1004-16-6 properties
An In-depth Technical Guide to 3-Cyano-1-methylpyridin-1-ium iodide (CAS: 1004-16-6) for the Research Professional
Abstract
This technical guide provides a comprehensive overview of 3-cyano-1-methylpyridin-1-ium iodide, CAS number 1004-16-6. Intended for researchers, chemists, and drug development professionals, this document synthesizes available data on its chemical and physical properties, outlines its synthesis and reactivity, details its spectral characteristics, and discusses its applications and safety considerations. As a reactive electrophilic reagent, this compound serves as a valuable building block in synthetic organic chemistry. This guide aims to be an essential resource, grounding its claims in authoritative sources and providing practical, field-proven insights.
Core Physicochemical and Structural Properties
3-Cyano-1-methylpyridin-1-ium iodide is an organic salt consisting of a positively charged N-methylated 3-cyanopyridinium cation and an iodide anion. Its ionic nature dictates many of its physical properties, such as its solid state at room temperature and its solubility in polar solvents.
Key Data Summary
The fundamental properties of 3-cyano-1-methylpyridin-1-ium iodide are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1004-16-6 | [1] |
| Molecular Formula | C₇H₇IN₂ | [1][2] |
| Molecular Weight | 246.05 g/mol | [1][2] |
| Canonical SMILES | C[N+]1=CC=CC(=C1)C#N.[I-] | [1] |
| Physical State | Solid (Predicted) | N/A |
| Purity | Typically available at ≥95% | [3] |
Molecular Structure and Crystallography
The cation features a planar, aromatic pyridinium ring, which is rendered electron-deficient by the quaternary nitrogen atom. This electrophilicity is further influenced by the electron-withdrawing cyano (-C≡N) group at the 3-position.
Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of this compound is crucial for its effective application in a research setting.
General Synthesis Pathway
The synthesis of N-alkylpyridinium salts is classically achieved via the Menshutkin reaction, which involves the alkylation of a pyridine derivative with an alkyl halide. For 3-cyano-1-methylpyridin-1-ium iodide, this involves the direct reaction of 3-cyanopyridine with methyl iodide.
Caption: General workflow for the synthesis of 3-cyano-1-methylpyridin-1-ium iodide.
Experimental Protocol (Representative)
The following is a representative, step-by-step methodology for the synthesis.
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Reagent Preparation: Dissolve 1.0 equivalent of 3-cyanopyridine in a minimal amount of a suitable polar aprotic solvent (e.g., acetonitrile or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Rationale: A polar aprotic solvent is chosen to solvate the ionic transition state of the Sₙ2 reaction, accelerating the rate, without interfering with the electrophile.
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Reaction: Add 1.05 to 1.1 equivalents of methyl iodide to the solution. The reaction may be exothermic. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.
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Rationale: A slight excess of the alkylating agent ensures complete conversion of the starting pyridine. The progress can be monitored by Thin Layer Chromatography (TLC).
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Product Isolation: As the reaction proceeds, the pyridinium salt, being less soluble than the reactants, will often precipitate from the solution. Cool the reaction mixture in an ice bath to maximize precipitation.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent or a non-polar solvent like diethyl ether to remove unreacted starting materials.
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Drying: Dry the purified product under vacuum to yield the final 3-cyano-1-methylpyridin-1-ium iodide.
Chemical Reactivity
This compound is described as a reactive electrophilic reagent.[1] Its primary utility stems from its ability to participate in reactions where it serves as a precursor to other substituted pyridinium salts. It readily reacts with nucleophiles such as amines, anilines, and pyridones to generate new N-substituted products.[1]
Caption: Reactivity of 3-cyano-1-methylpyridin-1-ium iodide with nucleophiles.
Spectral Characterization (Predicted)
While specific spectral data is not provided in the search results, a robust prediction of its key spectral features can be made based on its structure. Researchers should use this as a guide for experimental verification.
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¹H NMR: The proton signals on the pyridinium ring are expected to be significantly downfield (δ > 8.0 ppm) due to the deshielding effect of the positive nitrogen charge. The N-methyl group would appear as a sharp singlet, also in a downfield region (likely δ ≈ 4.0-4.5 ppm) compared to a neutral N-methyl group.
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¹³C NMR: The carbon atoms of the pyridinium ring will resonate at low field (δ > 120 ppm). The cyano carbon signal is expected around δ ≈ 115-120 ppm. The N-methyl carbon should appear around δ ≈ 45-50 ppm.
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FT-IR: The most characteristic peak will be a sharp, strong absorption from the cyano group (C≡N stretch) around 2230-2240 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1650 cm⁻¹ region.
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UV-Vis: Pyridinium salts typically exhibit strong absorbance bands in the UV region (250-320 nm) corresponding to π→π* transitions within the aromatic system.
Applications in Research and Development
The utility of 3-cyano-1-methylpyridin-1-ium iodide is primarily centered on its role in synthetic chemistry.
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Synthetic Intermediate: It is a key intermediate for the synthesis of more complex molecules. The cyano group can be subjected to various transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine), and the pyridinium ring can act as a scaffold.
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Reagent for N-Substitution: As previously noted, it is used to prepare other N-substituted pyridinium salts.[1]
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Reference Standard: The compound is sold for use as a high-quality reference standard in pharmaceutical testing, ensuring accurate and reproducible analytical results.[1]
Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was retrieved. The following guidance is based on the general properties of pyridinium salts and iodide-containing compounds. A thorough, substance-specific risk assessment must be conducted before handling.
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Toxicological Profile: Pyridinium salts as a class can exhibit toxicity. While not all derivatives are as potent as known neurotoxins like MPP+, caution is warranted. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation based on data for related compounds.[6] Prolonged or repeated exposure to iodide-containing substances may affect the thyroid.[7]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid all contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and moisture.
Conclusion
3-Cyano-1-methylpyridin-1-ium iodide (CAS: 1004-16-6) is a valuable and reactive organic salt with established utility in synthetic chemistry. Its well-defined structure, characterized by an electrophilic pyridinium core and a versatile cyano functional group, makes it an important building block for creating more complex molecular architectures. While it must be handled with appropriate caution due to the potential hazards associated with its chemical class, its role as a synthetic reagent and analytical standard is clear. This guide provides the foundational knowledge required for its safe and effective use in a research environment.
References
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Kammer, M. N., Koplitz, L. V., & Mague, J. T. (2012). 4-Cyano-1-methylpyridinium iodide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2514. Retrieved from [Link]
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Kammer, M. N., Koplitz, L. V., & Mague, J. T. (2012). 4-Cyano-1-methylpyridinium iodide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2514. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]
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